Desrhamnosylmartynoside: A Technical Overview of its Chemical Profile and Biological Activities
Desrhamnosylmartynoside: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desrhamnosylmartynoside, a phenylpropanoid glycoside, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to support further research and development efforts related to this compound.
Chemical Structure and Properties
Desrhamnosylmartynoside is characterized by a complex chemical structure, which is fundamental to its biological function.
Chemical Name: [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[]
Molecular Formula: C₂₅H₃₀O₁₁[]
CAS Number: 136055-64-6[]
The structure features a central glucose unit linked to both a hydroxytyrosol and a ferulic acid moiety. This arrangement of phenolic groups and glycosidic linkage is believed to contribute significantly to its bioactivity.
Physicochemical Data Summary
A comprehensive summary of the known and predicted physicochemical properties of Desrhamnosylmartynoside is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of analytical and formulation studies.
| Property | Value | Source |
| Physical State | Powder | [] |
| Molecular Weight | 506.5 g/mol | Calculated |
| pKa (Predicted for Desrhamnosyl isoacteoside) | 9.32 ± 0.10 | [2] |
Further experimental validation of these properties is recommended.
Spectroscopic Data
Expected ¹H and ¹³C NMR Spectral Features:
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¹H NMR: Signals corresponding to aromatic protons of the hydroxytyrosol and ferulic acid moieties, protons of the vinyl group in the ferulic acid, methoxy group protons, and a complex region of signals for the glucose and ethyl linkage protons.
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¹³C NMR: Resonances for the carbonyl carbon of the ester, aromatic carbons, vinyl carbons, the methoxy carbon, and the carbons of the glucose unit.
Biological Activities and Potential Signaling Pathways
Desrhamnosylmartynoside has been reported to exhibit a range of biological activities, primarily centered around its antioxidant, anti-inflammatory, and neuroprotective effects. The underlying mechanisms are thought to involve the modulation of key cellular signaling pathways.
Antioxidant Activity:
The phenolic hydroxyl groups within the structure of Desrhamnosylmartynoside are potent hydrogen donors, enabling it to scavenge free radicals effectively. This antioxidant capacity is fundamental to its protective effects against oxidative stress-induced cellular damage.
Anti-inflammatory Activity:
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Desrhamnosylmartynoside is suggested to exert anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.
Neuroprotective Activity:
Oxidative stress and inflammation are key contributors to neurodegenerative processes. The antioxidant and anti-inflammatory properties of Desrhamnosylmartynoside suggest its potential as a neuroprotective agent.
Potential Signaling Pathways:
Based on the known activities of structurally related phenylpropanoid glycosides, Desrhamnosylmartynoside may modulate one or more of the following key signaling pathways:
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation.[3][4][5][] Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes. The potential interaction of Desrhamnosylmartynoside with this pathway is a critical area for investigation.
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Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) Signaling Pathway: This pathway is the master regulator of the antioxidant response. [7][8][9][10][11]Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The ability of Desrhamnosylmartynoside to activate this pathway would be a key indicator of its antioxidant mechanism.
Caption: Potential modulation of the Keap1-Nrf2 pathway by Desrhamnosylmartynoside.
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MAPK (Mitogen-activated protein kinase) Signaling Pathways: The MAPK family, including ERK, JNK, and p38, are involved in a wide array of cellular processes, including inflammation, stress responses, and apoptosis. [12][13][14][]The interplay between Desrhamnosylmartynoside and these pathways could be crucial to its overall biological effect.
Caption: Potential modulation of MAPK signaling by Desrhamnosylmartynoside.
Experimental Protocols
To facilitate further research, this section outlines general experimental protocols that can be adapted for the study of Desrhamnosylmartynoside.
High-Performance Liquid Chromatography (HPLC) Analysis:
A robust HPLC method is essential for the quantification and purity assessment of Desrhamnosylmartynoside.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
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Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for the separation of phenylpropanoid glycosides.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the ferulic acid chromophore (around 320 nm) is recommended.
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Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
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Injection Volume: Typically 10-20 µL.
Method Validation (as per ICH guidelines): The developed HPLC method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
General Workflow for Biological Assays:
The following workflow can be adapted to investigate the biological activities of Desrhamnosylmartynoside.
Caption: General workflow for in vitro biological assays of Desrhamnosylmartynoside.
Conclusion and Future Directions
Desrhamnosylmartynoside presents as a promising natural compound with potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide has summarized its chemical structure and provided a framework for its further investigation.
Future research should focus on:
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Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, logP, and solubility in various solvents.
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Detailed Spectroscopic Analysis: Acquisition and interpretation of high-resolution 1H NMR, 13C NMR, and mass spectrometry data to create a complete spectral fingerprint.
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Quantitative Biological Evaluation: Determination of IC₅₀ and EC₅₀ values in a range of relevant cell-based and cell-free assays to quantify its biological potency.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Desrhamnosylmartynoside through techniques such as Western blotting, qPCR, and reporter gene assays.
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Synthesis and Isolation Protocol Development: Establishment of efficient and scalable methods for the synthesis or isolation of Desrhamnosylmartynoside to ensure a consistent and pure supply for research purposes.
By addressing these key areas, the scientific community can build a more complete understanding of Desrhamnosylmartynoside and its potential as a lead compound for the development of novel therapeutics.
References
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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